molecular formula C19H24N2OS B5121684 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine

1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine

Cat. No. B5121684
M. Wt: 328.5 g/mol
InChI Key: PJOBEEFHKJLKHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit significant pharmacological properties.

Scientific Research Applications

1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine has been extensively studied for its potential therapeutic applications. Some of the areas of research include:
1. Antidepressant activity: Studies have shown that this compound exhibits significant antidepressant activity in animal models.
2. Anxiolytic activity: It has been found to possess anxiolytic activity in various animal models.
3. Antipsychotic activity: This compound has been found to exhibit antipsychotic activity in animal models.
4. Neuroprotective activity: It has been found to possess neuroprotective activity in various animal models.

Mechanism of Action

The exact mechanism of action of 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine is not fully understood. However, it is believed to act on the serotonergic and dopaminergic systems in the brain, which are known to be involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine has been found to exhibit various biochemical and physiological effects. Some of these effects include:
1. Increase in serotonin levels: It has been found to increase the levels of serotonin in the brain, which is known to be involved in the regulation of mood.
2. Decrease in dopamine levels: It has been found to decrease the levels of dopamine in the brain, which is known to be involved in the regulation of behavior.
3. Modulation of GABAergic system: It has been found to modulate the GABAergic system, which is known to be involved in the regulation of anxiety.

Advantages and Limitations for Lab Experiments

1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize, and it exhibits significant pharmacological properties. However, it also has some limitations, such as its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research of 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine. Some of these directions include:
1. Further studies on its mechanism of action: More research is needed to fully understand the mechanism of action of this compound.
2. Development of new derivatives: The synthesis of new derivatives of this compound may lead to the discovery of more potent and selective compounds.
3. Clinical trials: Clinical trials are needed to evaluate the potential therapeutic applications of this compound in humans.
4. Studies on its safety profile: More research is needed to determine the safety profile of this compound.
Conclusion:
In conclusion, 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine is a chemical compound that has shown significant pharmacological properties in scientific research. It has potential therapeutic applications in various areas, including depression, anxiety, and psychosis. Further research is needed to fully understand its mechanism of action and to develop new derivatives with improved pharmacological properties. Clinical trials are also needed to evaluate its potential therapeutic applications in humans.

Synthesis Methods

The synthesis of 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine can be achieved through a multi-step process. The first step involves the synthesis of 4,5-dimethyl-3-thiophenecarboxylic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 4-methylbenzylamine to obtain the desired product.

properties

IUPAC Name

(4,5-dimethylthiophen-3-yl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-14-4-6-17(7-5-14)12-20-8-10-21(11-9-20)19(22)18-13-23-16(3)15(18)2/h4-7,13H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOBEEFHKJLKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CSC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,5-Dimethylthiophen-3-yl)[4-(4-methylbenzyl)piperazin-1-yl]methanone

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